2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
The compound is a structurally complex tricyclic molecule featuring:
- A thia-azatricyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one).
- An acetyl group at position 11.
- A benzyl substituent at position 2.
- A sulfanyl-linked acetamide moiety bound to a 2,4-difluorophenyl group.
Properties
IUPAC Name |
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O3S2/c1-15(33)31-10-9-18-21(13-31)37-24-23(18)25(35)32(12-16-5-3-2-4-6-16)26(30-24)36-14-22(34)29-20-8-7-17(27)11-19(20)28/h2-8,11H,9-10,12-14H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPUVRKJAWGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the acetyl and benzyl groups: These groups are introduced through acylation and alkylation reactions, respectively. Common reagents include acetyl chloride and benzyl bromide.
Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.
Attachment of the difluorophenylacetamide moiety: This final step involves the coupling of the intermediate with 2,4-difluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and benzyl groups, leading to the formation of sulfoxides and benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and benzaldehyde derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially inhibiting or modulating the activity of its targets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The report focuses on manganese compounds and facility-level revisions unrelated to the target molecule .
Hypothetical Comparison (Based on General Knowledge):
| Compound Name/Class | Structural Features | Potential Activity | Key Differences |
|---|---|---|---|
| Target Compound | Tricyclic thia-azatricyclic core with acetyl | Unknown (no data) | Unique fluorophenyl acetamide |
| Imatinib (Gleevec®) | Benzamide-based kinase inhibitor | BCR-ABL tyrosine kinase inhibitor | Lack of tricyclic sulfur core |
| Ciprofloxacin | Fluoroquinolone | Antibacterial | Different scaffold (quinolone) |
| Manganese compounds (e.g., MnCl₂) | Inorganic metal salts | Industrial catalysts | No structural similarity |
Research Findings and Data Gaps
- : The TRI 1999 report documents a data entry error for manganese compounds at a U.S. Army facility, with revisions reducing off-site treated amounts from 5.5 million pounds to <500 pounds . This is irrelevant to the target compound.
- Critical Data Missing :
- Synthesis or characterization data for the target compound.
- Biological activity studies.
- Pharmacokinetic or toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
